molecular formula C22H32Cl2N4O B4108765 1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride

Cat. No.: B4108765
M. Wt: 439.4 g/mol
InChI Key: FEEGRKCKAHYIJE-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride is a complex organic compound that belongs to the benzimidazole class. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the diethylaminoethyl and ethoxybenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can replace specific atoms or groups within the compound, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of cellular processes and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Etonitazene: A benzimidazole derivative with similar structural features but different functional groups.

    N1-[2-(Diethylamino)ethyl]-4-nitro-1,2-benzenediamine: Another compound with a benzimidazole core and diethylaminoethyl group.

Uniqueness

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O.2ClH/c1-4-25(5-2)15-16-26-21-10-8-7-9-20(21)24-22(26)23-17-18-11-13-19(14-12-18)27-6-3;;/h7-14H,4-6,15-17H2,1-3H3,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGRKCKAHYIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride

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